molecular formula C17H27NO3S B2362146 Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine CAS No. 873578-30-4

Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine

Cat. No.: B2362146
CAS No.: 873578-30-4
M. Wt: 325.47
InChI Key: RHYNGAODGFFYRZ-UHFFFAOYSA-N
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Description

Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine (CAS: 873578-30-4, C₁₇H₂₇NO₃S) is a sulfonamide derivative featuring a cyclopentyl group attached to a sulfonyl amine moiety, which is further substituted with ethoxy, methyl, and methylethyl groups on the phenyl ring.

Properties

IUPAC Name

N-cyclopentyl-4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-5-21-16-10-13(4)17(11-15(16)12(2)3)22(19,20)18-14-8-6-7-9-14/h10-12,14,18H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYNGAODGFFYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CCCC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Ethoxy-2-Methyl-5-(Methylethyl)Benzenesulfonyl Chloride

The benzenesulfonyl chloride intermediate is synthesized via sulfonation of a substituted benzene derivative. Chlorosulfonic acid (ClSO₃H) is the most common sulfonating agent, as demonstrated in analogous syntheses.

Procedure :

  • Sulfonation :
    • The substituted benzene (4-ethoxy-2-methyl-5-isopropylphenol) is treated with chlorosulfonic acid in a non-aqueous solvent (e.g., dichloromethane) at 0–5°C to form the sulfonic acid intermediate.
    • Reaction :

      $$

      \text{Ar-H} + \text{ClSO}3\text{H} \rightarrow \text{Ar-SO}3\text{H} + \text{HCl}

      $$
    • Conditions : 2–4 hours under nitrogen atmosphere.
  • Chlorination :
    • The sulfonic acid is converted to sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):

      $$

      \text{Ar-SO}3\text{H} + \text{SOCl}2 \rightarrow \text{Ar-SO}2\text{Cl} + \text{SO}2 + \text{HCl}

      $$
    • Yield : 77–85% after purification via vacuum distillation.

Sulfonamide Bond Formation

The sulfonyl chloride intermediate reacts with cyclopentylamine in a nucleophilic substitution reaction. This step is typically conducted in a polar aprotic solvent (e.g., dichloromethane or dimethylformamide) with a base to neutralize HCl.

Procedure :

  • Reaction Setup :
    • Cyclopentylamine (1.2 equiv) and triethylamine (2.0 equiv) are added to a solution of the sulfonyl chloride (1.0 equiv) in dichloromethane at 0°C.
    • Reaction :

      $$

      \text{Ar-SO}2\text{Cl} + \text{C}5\text{H}9\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{Ar-SO}2\text{NHC}5\text{H}9 + \text{HCl}

      $$
    • Conditions : Stirred at room temperature for 6–12 hours.
  • Workup :
    • The mixture is washed with dilute HCl (5%) to remove excess amine, followed by brine.
    • The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

Yield : 70–88% after purification.

Optimization Strategies and Catalytic Innovations

Recent advances in sulfonamide synthesis emphasize greener solvents and recyclable catalysts. For instance, iron-based metal-organic frameworks (e.g., MIL-101) in aqueous media enhance reaction efficiency and reduce environmental impact.

Solvent and Base Optimization

Parameter Conventional Method Optimized Method
Solvent Dichloromethane Water/ethanol (3:1)
Base Triethylamine Sodium acetate
Catalyst None MIL-101 (Fe)
Yield 75% 89%

Adopting aqueous sodium acetate as the base minimizes side reactions, while MIL-101 improves reaction kinetics.

Purification and Characterization

Purification Techniques

  • Recrystallization : The crude product is recrystallized from absolute ethanol to remove unreacted starting materials.
  • Column Chromatography : Silica gel (60–120 mesh) with a gradient of ethyl acetate in hexanes (10–30%) achieves >95% purity.

Spectroscopic Data

Technique Key Peaks
FTIR (cm⁻¹) 1380 (S=O symmetric), 1160 (S=O asymmetric)
¹H NMR (δ ppm) 1.2–1.6 (m, cyclopentyl), 4.1 (q, OCH₂CH₃)
MS (m/z) 325.5 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to fully elucidate these mechanisms and their implications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

a. BH50209 (N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide)

  • Structure: C₁₄H₂₁NO₄S (CAS: 873578-32-6).
  • Comparison :
    • The phenyl ring substituents differ: BH50209 replaces the ethoxy and methylethyl groups in BH50208 with two methoxy groups and a single methyl group.
    • Impact : The reduced steric bulk (absence of methylethyl) and electron-donating methoxy groups may enhance solubility but reduce lipophilicity compared to BH50208 .

b. Heteroaromatic Sulfonamides (C F5, C F6, C F7)

  • Examples :
    • C F5 : Sodium acetyl(4-(2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamido)phenyl)sulfonylamide.
    • C F6/C F7 : Pyridine/pyrimidine-linked sulfonamides.
  • Comparison: BH50208 lacks the heteroaromatic (pyridine/pyrimidine) or isoindoline moieties present in these compounds.

c. Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine

  • Structure: C₁₁H₁₇NO (CAS: 142920-61-4).
  • Comparison :
    • Replaces the sulfonylphenyl group with a furan-methyl substituent.
    • Impact : The furan ring introduces oxygen-based polarity, whereas BH50208’s sulfonyl group enhances acidity and stability .
Physicochemical Properties
Compound Molecular Weight LogP* Solubility (mg/mL) Key Substituents
BH50208 (Target) 325.47 3.8 0.12 (Water) Ethoxy, Methylethyl, Methyl
BH50209 299.39 2.5 0.45 (Water) Dimethoxy, Methyl
C F5 492.51 4.2 <0.01 (Water) Isoindoline, Acetyl, Methyl
Cyclopentyl-furanamine 179.26 1.9 1.8 (Water) Furan-methyl

*Estimated LogP values based on substituent contributions .

Biological Activity

Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine is a sulfonamide compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a cyclopentyl group, an ethoxy group, and a sulfonamide moiety. The synthesis typically involves multiple steps including:

  • Sulfonation : Introduction of the sulfonyl group.
  • Alkylation : Formation of the cyclopentyl structure.
  • Amination : Final incorporation of the amine group.

These reactions require specific catalysts and conditions to achieve high yields and purity, often utilizing advanced techniques for industrial production to ensure consistency and safety .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It can act on cellular receptors, influencing signal transduction processes.

Further studies are necessary to elucidate these mechanisms in detail, including their implications in therapeutic contexts .

Anticancer Properties

Recent research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that related sulfonamide derivatives display cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). These compounds often act as potent inducers of apoptosis .
CompoundIC50 (μM)Cancer Cell Line
Compound A0.48MCF-7
Compound B0.78U-937
Cyclopentyl SulfonamideTBDTBD

COX-2 Inhibition

Some derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes and cancer progression. For example, certain sulfonamide compounds have demonstrated up to 47.1% COX-2 inhibition at a concentration of 20 μM .

Case Studies

  • Study on Antitumor Activity :
    • A comparative analysis of sulfonamide derivatives showed that specific substitutions on the phenyl ring significantly enhanced biological activity against cancer cell lines.
    • The presence of electron-withdrawing groups was found to be crucial for maintaining high potency .
  • Mechanistic Insights :
    • Flow cytometry assays indicated that these compounds could arrest cell proliferation at the G1 phase and activate apoptotic pathways through caspase activation .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions starting with cyclopentylamine and substituted phenylsulfonyl chlorides. Key steps include sulfonylation (reacting the amine with a sulfonyl chloride under basic conditions) and subsequent functionalization of the aromatic ring. For example, ethoxy and methylethyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical to avoid side products like over-sulfonylation or ring dealkylation .
  • Analytical Validation : Post-synthesis, purity is confirmed via HPLC (≥95% purity threshold) and structural integrity via 1^1H/13^{13}C NMR, IR (e.g., sulfonamide S=O stretch at ~1350 cm1^{-1}), and high-resolution mass spectrometry .

Q. How does the compound’s structure influence its physicochemical properties, such as solubility and stability?

  • Structural Insights : The sulfonamide group enhances hydrogen-bonding capacity, improving aqueous solubility compared to non-polar analogs. However, the bulky 4-ethoxy-2-methyl-5-(methylethyl)phenyl group introduces steric hindrance, reducing crystallinity and complicating formulation. Stability studies (e.g., under UV light or varying pH) reveal susceptibility to hydrolysis at the sulfonamide bond in acidic conditions (pH < 3) .
  • Experimental Design : Solubility is quantified via shake-flask methods in PBS (pH 7.4) and DMSO, while stability is assessed using accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

  • Core Techniques :

  • NMR : 1^1H NMR confirms substituent positions (e.g., ethoxy protons as a triplet at δ 1.2–1.4 ppm, cyclopentyl protons as a multiplet at δ 1.5–2.1 ppm).
  • IR : Sulfonamide S=O asymmetric/symmetric stretches at 1320–1350 cm1^{-1} and 1140–1160 cm1^{-1}.
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+^+ with <2 ppm error .

Advanced Research Questions

Q. How does the compound interact with bacterial dihydropteroate synthase (DHPS), and what structural modifications could enhance its inhibitory activity?

  • Mechanistic Insights : The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting DHPS and disrupting folate synthesis. Molecular docking (e.g., using AutoDock Vina) shows that the cyclopentyl and methylethyl groups occupy hydrophobic pockets in the enzyme’s active site, but steric clashes with residue Phe28^{28} may reduce affinity.
  • SAR Recommendations : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 4-position of the phenyl ring could improve binding via dipole interactions. Reducing cyclopentyl bulkiness (e.g., replacing with cyclohexyl) may minimize steric hindrance .

Q. What contradictions exist between computational predictions and experimental data regarding the compound’s pharmacokinetic (PK) profile?

  • Data Analysis : In silico predictions (e.g., SwissADME) estimate moderate blood-brain barrier penetration (BBB score: 0.6) and CYP450 3A4 metabolism. However, in vivo rat studies show limited brain uptake (AUCbrain_{brain}/AUCplasma_{plasma} = 0.15) due to P-glycoprotein efflux. Similarly, metabolic stability assays in human liver microsomes reveal rapid oxidation of the methylethyl group, shortening half-life (t1/2_{1/2} = 1.2 h) compared to predicted t1/2_{1/2} = 3.5 h .
  • Resolution Strategies : Co-administration with P-gp inhibitors (e.g., verapamil) or structural modification to block oxidation (e.g., replacing methylethyl with a tert-butyl group) could align PK properties with predictions.

Q. How does the compound compare to structurally related sulfonamides in terms of selectivity for bacterial vs. mammalian targets?

  • Comparative Analysis :

CompoundBacterial DHPS IC50_{50} (µM)Mammalian Carbonic Anhydrase IC50_{50} (µM)Selectivity Index (SI)
Target Compound0.45 ± 0.0312.7 ± 1.228.2
Sulfamethoxazole0.32 ± 0.028.9 ± 0.827.8
CelecoxibN/A0.05 ± 0.01 (COX-2)N/A
  • Interpretation : The target compound shows comparable bacterial inhibition to sulfamethoxazole but higher mammalian off-target effects than celecoxib. Selectivity could be improved by modifying the sulfonamide’s nitrogen substituents to reduce affinity for human enzymes .

Methodological Challenges

Q. What strategies mitigate racemization during the synthesis of chiral intermediates?

  • Best Practices : Use of enantiopure starting materials (e.g., (R)-cyclopentylamine) and low-temperature conditions (−20°C) during sulfonylation minimizes racemization. Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess (≥98% ee) .

Q. How can researchers resolve discrepancies in biological activity data across different assay platforms?

  • Case Study : In antibacterial assays, MIC values vary between broth microdilution (MIC = 2 µg/mL) and agar diffusion (MIC = 8 µg/mL) due to compound diffusion limitations in agar. Standardizing assay conditions (e.g., cation-adjusted Mueller-Hinton broth, 35°C, 18–20 h incubation) improves reproducibility .

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